molecular formula C5H5N3O2 B12360180 4-oxo-5H-pyrimidine-5-carboxamide

4-oxo-5H-pyrimidine-5-carboxamide

Cat. No.: B12360180
M. Wt: 139.11 g/mol
InChI Key: GEJMPKIXBVSABV-UHFFFAOYSA-N
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Description

4-oxo-5H-pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

4-oxo-5H-pyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process.

Another method involves the use of aromatic aldehyde, thiourea, and malononitrile in the presence of methanol and hydrochloric acid, resulting in pyrimidine-5-carbonitrile, which is then converted to this compound using concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-5H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-5H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-oxo-5H-pyrimidine-5-carboxamide can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives . These compounds share structural similarities but may exhibit different biological activities and applications. For instance, pyridazinone derivatives are known for their anti-inflammatory and anticancer properties, while this compound is explored for its antimicrobial and antiviral activities .

List of Similar Compounds

  • Pyridazine
  • Pyridazinone
  • Pyrimidine-5-carbonitrile
  • Dihydropyrimidine derivatives

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

4-oxo-5H-pyrimidine-5-carboxamide

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-3H,(H2,6,9)

InChI Key

GEJMPKIXBVSABV-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1C(=O)N

Origin of Product

United States

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